(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide
Overview
Description
(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide is a hydrazone derivative Hydrazones are compounds characterized by the presence of the azomethine group (–C=N–) and are known for their biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide typically involves the condensation of an aromatic aldehyde with a hydrazine derivative. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its structural similarity to bioactive molecules.
Industry: Utilized in the development of dyes and liquid crystals.
Mechanism of Action
The mechanism of action of (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide involves its interaction with biological targets. The azomethine group (–C=N–) is believed to play a crucial role in its biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. Molecular docking studies have shown that hydrazone derivatives can bind to specific protein targets, affecting their biological pathways .
Comparison with Similar Compounds
Similar Compounds
Phenyl thiazole hydrazones: These compounds share structural similarities with (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide and exhibit similar biological activities.
Schiff bases: These compounds also contain the azomethine group and are known for their diverse biological properties.
Uniqueness
This compound is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other hydrazone derivatives .
Properties
IUPAC Name |
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-15-8-6-14(7-9-15)11-20-21-17(23)12-19-16(22)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,19,22)(H,21,23)/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGWLXQUULXXLW-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323953 | |
Record name | N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779597 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
391883-82-2 | |
Record name | N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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